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5-Methylaminomethyluridine - 72667-55-1

5-Methylaminomethyluridine

Catalog Number: EVT-1588722
CAS Number: 72667-55-1
Molecular Formula: C11H17N3O6
Molecular Weight: 287.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-methylaminomethyluridine is a derivative of uridine, bearing an additional methylaminomethyl substituent at position 5 on the uracil ring.
Overview

5-Methylaminomethyluridine is a modified ribonucleoside that plays a significant role in the post-transcriptional modifications of transfer RNA (tRNA). It is recognized for its involvement in the stabilization of tRNA structures and its potential impact on the fidelity of protein synthesis. The compound is derived from uridine, with an additional methylaminomethyl group at the 5-position, which enhances its biochemical properties.

Source

5-Methylaminomethyluridine is primarily found in various organisms, where it is synthesized as a modification of uridine during tRNA maturation. The presence of this compound in tRNA is crucial for proper function and stability, particularly in the context of translation and protein synthesis.

Classification

This compound belongs to the class of nucleosides, specifically modified ribonucleosides. It is categorized under post-transcriptional modifications, which are essential for the functional diversity of RNA molecules.

Synthesis Analysis

Methods

The synthesis of 5-methylaminomethyluridine typically involves several chemical reactions starting from uridine. One common method includes:

  1. Protection of Functional Groups: The hydroxyl groups of uridine are protected to prevent unwanted reactions during subsequent steps.
  2. Alkylation: The protected uridine undergoes alkylation with formaldehyde and methylamine, introducing the methylaminomethyl group at the 5-position.
  3. Deprotection: Finally, the protecting groups are removed to yield 5-methylaminomethyluridine.

Technical Details

The synthesis can be optimized through variations in reaction conditions such as temperature, solvent choice, and reaction time. For instance, using dimethylformamide as a solvent can enhance yields due to its ability to solubilize reactants effectively.

Molecular Structure Analysis

Structure

5-Methylaminomethyluridine has a molecular formula of C12_{12}H16_{16}N2_2O6_6. Its structure features a uracil base linked to a ribose sugar, with a methylaminomethyl group attached at the 5-position of the uracil moiety.

Data

  • Molecular Weight: Approximately 288.27 g/mol
  • Melting Point: Not extensively documented but typically falls within the range observed for similar nucleoside derivatives.
Chemical Reactions Analysis

Reactions

5-Methylaminomethyluridine can undergo various chemical reactions including:

  1. Oxidation: The compound is sensitive to oxidative conditions, which can lead to the formation of multiple products such as aldonitrones and imines when treated with oxidizing agents like potassium peroxymonosulfate (KHSO5_5) .
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, affecting its stability and reactivity.

Technical Details

The oxidation reaction typically involves incubating 5-methylaminomethyluridine with an oxidizing agent in a buffered solution at controlled pH and temperature. High-performance liquid chromatography (HPLC) is often employed to analyze reaction products and determine conversion rates.

Mechanism of Action

Process

The mechanism by which 5-methylaminomethyluridine exerts its effects primarily involves its incorporation into tRNA molecules. This incorporation enhances the structural integrity and stability of tRNA, facilitating accurate translation during protein synthesis.

Data

Studies indicate that modifications like 5-methylaminomethyluridine contribute to increased binding affinity between tRNA and ribosomes, thereby improving translational efficiency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and common organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Sensitive to oxidation; must be handled under inert atmospheres or reduced light conditions to prevent degradation.
  • Reactivity: Can participate in nucleophilic substitution reactions due to the presence of amino groups.
Applications

Scientific Uses

5-Methylaminomethyluridine has several applications in scientific research:

  1. Biochemical Studies: Used as a probe in studies investigating RNA modifications and their effects on cellular processes.
  2. Synthetic Biology: Employed in the design of modified RNA molecules for therapeutic applications or as tools for studying RNA-protein interactions.
  3. High-throughput Sequencing: Serves as a building block for synthesizing modified RNA probes that enhance sequencing techniques aimed at identifying RNA modifications .
Biosynthesis and Enzymatic Pathways of mnm5U

Enzymatic Machinery in Prokaryotic Systems

Role of MnmE-MnmG Complex in Aminomethyl Group Transfer

The MnmE-MnmG enzyme complex initiates the biosynthesis of 5-methylaminomethyluridine (mnm⁵U) by catalyzing the transfer of aminomethyl groups to the C5 position of uridine-34 (U34) in tRNA. This reaction requires glycine as a carbon/nitrogen donor and methylenetetrahydrofolate (CH₂-THF) as the one-carbon unit, forming 5-carboxymethylaminomethyluridine (cmnm⁵U) as the primary product [4] [5]. The reaction proceeds under reducing conditions, with reduced FAD acting as an essential cofactor. DTT can substitute for NADH as a reductant, highlighting the flexibility in redox regulation [4]. The MnmE GTPase domain hydrolyzes GTP to drive conformational changes essential for substrate positioning, while MnmG binds FAD and facilitates folate-dependent methyl transfer [4].

Bifunctional MnmC in Proteobacteria: Oxidoreductase and Methyltransferase Domains

In Escherichia coli and other Proteobacteria, the bifunctional enzyme MnmC completes mnm⁵U synthesis through sequential reactions:

  • MnmC₁ (Oxidoreductase Domain): Uses FAD to decarboxylate cmnm⁵U to 5-aminomethyluridine (nm⁵U).
  • MnmC₂ (Methyltransferase Domain): Transfers a methyl group from S-adenosylmethionine (SAM) to nm⁵U, yielding mnm⁵U [1] [5].This dual activity ensures efficient substrate channeling, with the nm⁵U intermediate rarely accumulating in vivo [5]. Structural studies reveal distinct active sites for oxidation and methylation, connected by a tRNA-binding interface that prevents intermediate release [5].

Table 1: Core Enzymes in Prokaryotic mnm⁵U Biosynthesis

Enzyme ComplexReactionSubstrates/CofactorsProduct
MnmE-MnmGAminomethyl transferGlycine, CH₂-THF, FAD₍ᵣₑd₎cmnm⁵U/nnm⁵U
MnmC₁DecarboxylationFAD, cmnm⁵U-tRNAnm⁵U-tRNA
MnmC₂MethylationSAM, nm⁵U-tRNAmnm⁵U-tRNA

Evolutionary Divergence in Gram-Positive Bacteria

MnmM (YtqB) as a Convergent Methyltransferase in Bacillus subtilis

Gram-positive bacteria lack MnmC orthologs but produce mnm⁵U via the enzyme MnmM (formerly YtqB). MnmM is a stand-alone SAM-dependent methyltransferase that directly converts nm⁵U to mnm⁵U, bypassing the need for MnmC₁-mediated decarboxylation [1] [3]. Gene knockout studies in Bacillus subtilis confirm that ΔytqB strains accumulate nm⁵s²U but lack mnm⁵s²U, while heterologous expression of Staphylococcus aureus or plant MnmM orthologs restores methylation [1]. This highlights MnmM as a convergent evolutionary solution to achieve identical chemistry through non-orthologous enzymes [3].

Substrate Specificity and tRNA Anticodon Loop Recognition Mechanisms

MnmM exhibits stringent specificity for nm⁵U-containing tRNAs and requires the 2-thio (s²) modification for optimal activity. Structural analyses of B. subtilis MnmM complexed with tRNAᴳˡⁿ anticodon stem-loops (ASLs) reveal that recognition depends on:

  • The U₃₃-nm⁵s²U₃₄-U₃₅ sequence motif.
  • Stacking interactions between nm⁵s²U₃₄ and U₃₃/U₃₅.
  • Hydrogen bonding with the aminomethyl group [1].This ensures MnmM selectively methylates tRNA substrates bearing the nm⁵U intermediate while excluding unmodified or cmnm⁵U-containing tRNAs [1] [3].

Table 2: Substrate Recognition by MnmM

Recognition ElementRole in CatalysisConsequence of Mutation
U₃₃-nm⁵s²U₃₄-U₃₅ motifPositions C5 of U₃₄ for methyl transferLoss of activity
2-Thiol group (s²)Enhances substrate binding affinity50% reduced activity
Conserved loop residuesForms SAM-binding pocketAbolished SAM coordination

Plant Chloroplast-Specific Modification Pathways

Homologs of MnmM in Arabidopsis thaliana and Oryza sativa

Plant chloroplasts harbor mnm⁵U modifications in tRNAs, synthesized via MnmM orthologs. Arabidopsis thaliana (atMnmM) and Oryza sativa (osMnmM) enzymes share 40–45% sequence identity with B. subtilis MnmM and functionally complement ΔmnmM mutants [1]. These proteins lack N-terminal chloroplast transit peptides, implying post-import activation. In vitro assays confirm their SAM-dependent methylation of nm⁵U to mnm⁵U, demonstrating conservation across kingdoms [1] [3].

Regulatory Mechanisms of mnm⁵U Biosynthesis

Glycine vs. Ammonium-Dependent Pathways in Bacterial tRNA Modification

The MnmE-MnmG complex exhibits substrate plasticity, altering its product based on nitrogen availability:

  • Glycine-Dependent Pathway: Forms cmnm⁵U under nutrient-replete conditions.
  • Ammonium-Dependent Pathway: Directly synthesizes nm⁵U under glycine limitation or high ammonium, bypassing decarboxylation [4] [5].This metabolic flexibility allows bacteria to adjust tRNA modification levels according to environmental cues. In Aquifex aeolicus, which lacks MnmC₁, the ammonium route predominates, funneling nm⁵U directly to the MnmC₂-like methyltransferase [5]. Regulatory loops involving tRNA abundance and growth phase further modulate flux through these branches [3] [4].

Table 3: Metabolic Regulation of mnm⁵U Pathways

ConditionMnmE-MnmG SubstrateProductDownstream Processing
High glycineGlycine + CH₂-THFcmnm⁵URequires MnmC₁ decarboxylation
High ammoniumNH₄⁺nm⁵UDirectly methylated by MnmC₂/MnmM

Properties

CAS Number

72667-55-1

Product Name

5-Methylaminomethyluridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)pyrimidine-2,4-dione

Molecular Formula

C11H17N3O6

Molecular Weight

287.27 g/mol

InChI

InChI=1S/C11H17N3O6/c1-12-2-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,19)/t6-,7-,8-,10-/m1/s1

InChI Key

ZXQHKBUIXRFZBV-FDDDBJFASA-N

SMILES

CNCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Synonyms

5-methylaminomethyluridine
5-MNM-U

Canonical SMILES

CNCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CNCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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